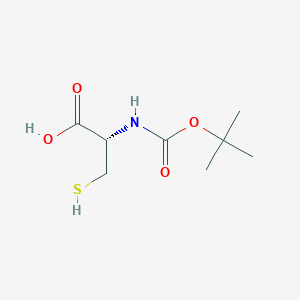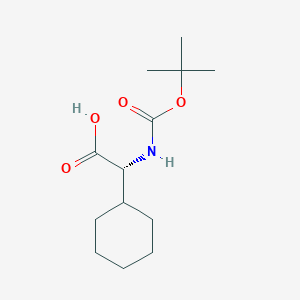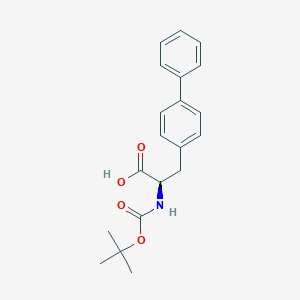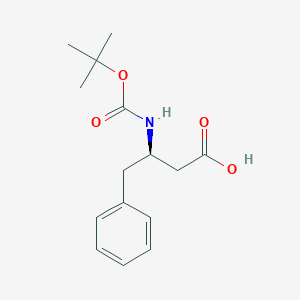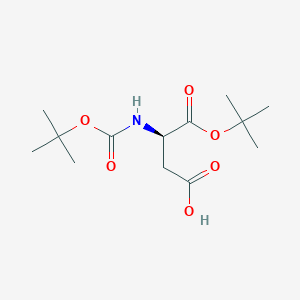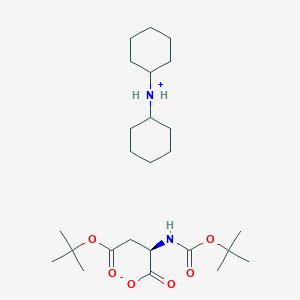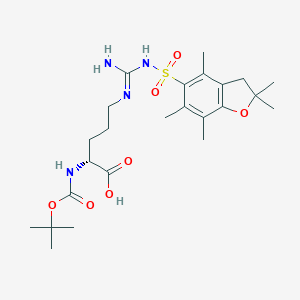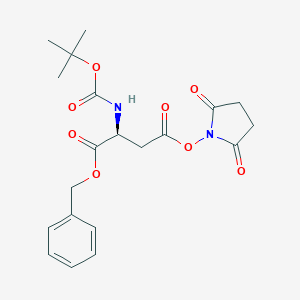
Boc-asp(osu)-obzl
Descripción general
Descripción
“Boc-asp(osu)-obzl” is a chemical compound used in scientific research, particularly in the field of proteomics . It is also known as Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester . The empirical formula of this compound is C20H24N2O8 .
Synthesis Analysis
The synthesis of a chitobiosylated peptide thioester by the tert-butoxycarbonyl (Boc) strategy has been demonstrated . Boc-Asn carrying benzyl-protected chitobiose was introduced during the application of the Boc mode solid-phase method . The resulting protected peptide resin gave the desired chitobiosylated peptide thioester .Molecular Structure Analysis
The Boc-Asp(OBzl)-OSu molecule contains a total of 55 bonds. There are 31 non-H bonds, 11 multiple bonds, 11 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis
The Boc-Asp(OBzl)-OSu compound is suitable for Boc solid-phase peptide synthesis . The Boc strategy has been found to be more reliable than the Fmoc strategy, depending on the peptide sequence .Physical And Chemical Properties Analysis
The Boc-Asp(OBzl)-OSu compound has a molecular weight of 420.41 . Its optical activity is [α]20/D −31±1°, c = 0.6% in DMF . The melting point is between 98-102 °C .Aplicaciones Científicas De Investigación
Transesterification and Amide cis-trans Isomerization : Boc-Asp-OBzl has been used in studies involving transesterification and amide cis-trans isomerization in Zn and Cd complexes. The research highlighted the reactivity of different carbonyl groups in the compound and its isomerization properties in the presence of metal ions like zinc and cadmium (Niklas, Zahl, & Alsfasser, 2007).
Peptide Dimerization and Conjugation : Boc-asp(osu)-obzl derivatives have been utilized in the synthesis of cross-linked dimeric peptides, demonstrating their utility in peptide dimerization and conjugation processes. This application is particularly relevant in the context of receptor affinity purification (Shimohigashi, Kodama, Waki, & Costa, 1989).
Synthesis of Isosteres of Ser(P)-peptides : The compound has been used in the synthesis of specific isosteres, demonstrating its role in the modification and synthesis of peptide structures (Tong, Perich, & Johns, 1990).
Catalysis in Hydrolytic Reactions : Research has shown the utility of Boc-asp(osu)-obzl in the synthesis of linear, cyclic, and polypeptides for use as catalysts in hydrolytic reactions (Nishi & Nakajima, 1982).
Peptide-Cellulose Conjugate Synthesis : The compound has been involved in the synthesis of peptide-cellulose conjugates, particularly in creating novel conjugates containing O-phospho-l-serine (Devarayan, Hachisu, Araki, & Ohkawa, 2013).
Development of Highly Sensitive Peptide Substrates : Boc-asp(osu)-obzl derivatives have been used in the development of highly sensitive peptide substrates for blood-clotting proteases and trypsin, demonstrating its importance in biochemical assay development (Kawabata, Miura, Morita, Kato, Fujikawa, Iwanaga, Takada, Kimura, & Sakakibara, 1988).
Peptide Synthesis in Liquid Phase : The compound has also been utilized in rapid peptide synthesis methods, showing its utility in facilitating efficient peptide chain elongation (Nozaki & Muramatsu, 1982).
Safety And Hazards
Propiedades
IUPAC Name |
1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)28-12-13-7-5-4-6-8-13)11-17(25)30-22-15(23)9-10-16(22)24/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDSPBVBULXZBT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444212 | |
| Record name | 1-Benzyl 4-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-asp(osu)-obzl | |
CAS RN |
140171-25-1 | |
| Record name | 1-Benzyl 4-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



